

Cross-species comparison of PF-07328948 pharmacodynamics

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Compound of Interest

Compound Name: PF-07328948

Cat. No.: B15571186

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Cross-Species Pharmacodynamic Comparison of PF-07328948

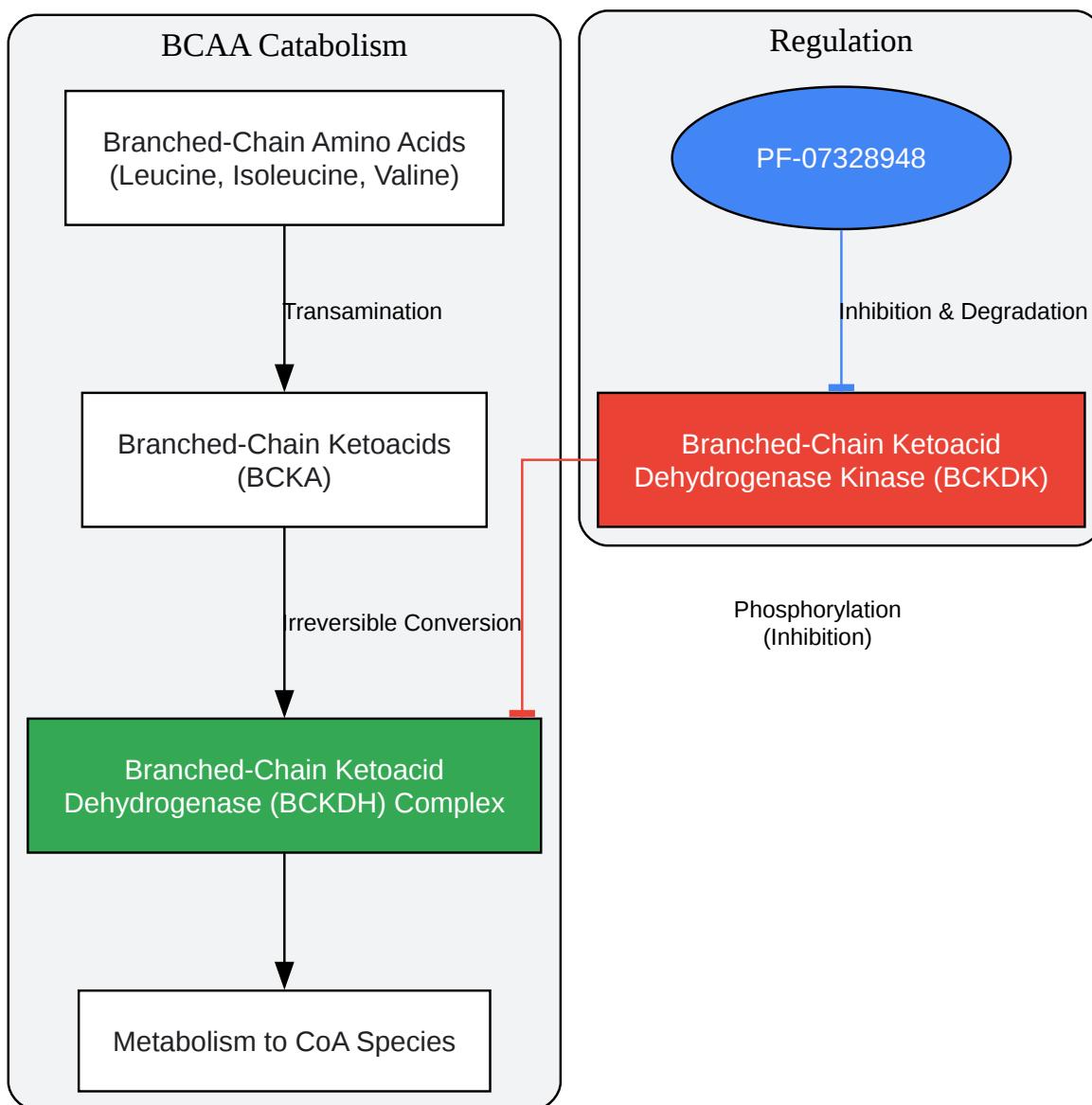
A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of **PF-07328948**, a first-in-class oral inhibitor and degrader of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2][3] The following sections detail the compound's mechanism of action, cross-species pharmacokinetic and pharmacodynamic data, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action

PF-07328948 is a potent and selective inhibitor of BCKDK, a key negative regulator of branched-chain amino acid (BCAA) catabolism.[1][2] By inhibiting BCKDK, **PF-07328948** enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, leading to increased BCAA metabolism.[3][4] This mechanism is being explored for its therapeutic potential in cardiometabolic diseases, including heart failure.[1][2][5] Notably, **PF-07328948** also acts as a BCKDK degrader in both cellular and in vivo models, leading to a sustained pharmacodynamic effect with chronic dosing.[1][2][6]

The signaling pathway below illustrates the role of BCKDK in BCAA metabolism and the inhibitory action of **PF-07328948**.



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Caption: Mechanism of **PF-07328948** in BCAA Catabolism.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the available *in vitro* potency and cross-species pharmacokinetic parameters of **PF-07328948**.

Table 1: In Vitro Potency of **PF-07328948**

Parameter	Value	Species/Cell Line
IC50 (BDK)	110 nM	Not Specified
IC50 (BDK)	15 nM	Not Specified[5]
HHEP Cl	31 μ L/min/million cells	Not Specified[5]

Table 2: Cross-Species Pharmacokinetic Parameters of **PF-07328948**

Species	Half-life (t _{1/2})	Oral Bioavailability (%)
Rat	3.9 h	100%[5]
Monkey	0.69 h	27%[5]
Dog	20 h	45%[5]

Experimental Protocols

This section details the methodologies employed in the preclinical assessment of **PF-07328948**.

In Vitro BDK Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-07328948** against BCKDK.
- Methodology: While the specific assay format is not detailed in the provided search results, a typical biochemical kinase assay would involve incubating recombinant BCKDK enzyme with its substrate (e.g., a peptide mimicking the phosphorylation site on the E1 α subunit of BCKDH) and ATP. The inhibitory effect of **PF-07328948** would be measured by quantifying the extent of substrate phosphorylation in the presence of varying concentrations of the compound. Detection could be achieved through methods such as radioactivity (using 32 P-ATP), fluorescence, or luminescence.

Cellular BCKDK Degradation Assay

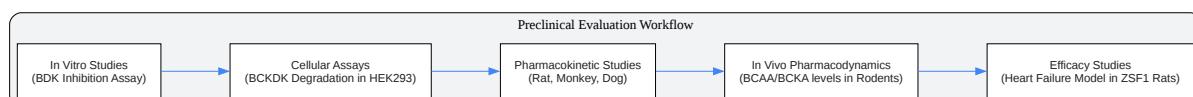
- Objective: To assess the ability of **PF-07328948** to induce the degradation of BCKDK protein in a cellular context.[\[5\]](#)
- Cell Line: HEK293 cells were utilized.[\[5\]](#)
- Methodology: HEK293 cells were treated with **PF-07328948** for 72 hours. Following treatment, cell lysates were collected, and the levels of BCKDK protein were quantified, likely using Western blotting or a similar protein detection method. A reduction in BCKDK protein levels compared to vehicle-treated controls would indicate compound-induced degradation.[\[5\]](#)

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Models

- Objective: To evaluate the in vivo effects of **PF-07328948** on BCAA metabolism and its therapeutic efficacy in a heart failure model.
- Animal Models:
 - Mice with diet-induced obesity were used to assess in vivo BCKDK degradation.[\[5\]](#)
 - The ZSF1 rat model was employed to evaluate the compound's efficacy in a model of heart failure.[\[4\]](#)[\[5\]](#)
- Dosing and Administration:
 - In diet-induced obese mice, **PF-07328948** was administered at doses of 30 or 90 mg/kg.[\[5\]](#)
 - In ZSF1 rats, **PF-07328948** was formulated in the chow and administered orally for 11 weeks.[\[4\]](#)
- Endpoints:
 - Pharmacodynamics: Plasma levels of BCAAs and branched-chain ketoacids (BCKAs) were measured as biomarkers of enhanced BCAA catabolism.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- Metabolic Efficacy: Plasma insulin and liver triglycerides were assessed.[5]
- Heart Failure Efficacy: Exercise tolerance (time to fatigue, distance), and cardiac structural and functional parameters (fractional shortening, ejection fraction, left atria/tibia ratio) were evaluated.[5]

The experimental workflow for preclinical evaluation is depicted below.



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Caption: Preclinical evaluation workflow of **PF-07328948**.

Conclusion

PF-07328948 demonstrates a novel dual mechanism of action as both an inhibitor and a degrader of BCKDK. Preclinical data show potent in vitro activity and favorable pharmacokinetic profiles in several species, with notable oral bioavailability in rats. In vivo studies in rodent models have confirmed its pharmacodynamic effect on BCAA metabolism and have shown promising efficacy in improving metabolic and cardiac endpoints. These findings support the continued clinical development of **PF-07328948** as a potential therapeutic for cardiometabolic diseases.[1][2] Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult participants.[1][7]

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